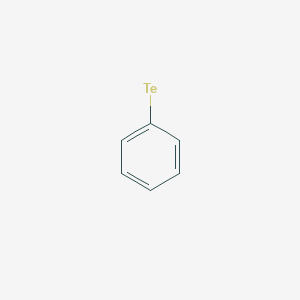
Tellurophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellurophenol is an organotellurium compound where tellurium replaces the oxygen atom in phenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tellurophenol typically involves the reaction of tellurium with phenol derivatives. One common method is the reduction of ditellurides (R2Te2) to produce this compound. This process often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound is less common due to the compound’s instability and the challenges associated with handling tellurium. advancements in synthetic techniques and the development of more stable tellurium compounds may pave the way for more widespread industrial applications in the future .
Analyse Des Réactions Chimiques
Types of Reactions: Tellurophenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the tellurium atom, which imparts unique reactivity compared to its sulfur and selenium analogues .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions include telluroxides, telluroketones, and various telluride derivatives.
Applications De Recherche Scientifique
Tellurophenol has several scientific research applications, particularly in the fields of chemistry, biology, and materials science:
Chemistry: this compound is used as a ligand in coordination chemistry, where it forms complexes with transition metals.
Biology: In biological research, this compound derivatives are investigated for their potential as antioxidants and enzyme inhibitors.
Materials Science: this compound is explored for its potential use in the development of new materials, particularly in the field of nanotechnology.
Mécanisme D'action
The mechanism of action of tellurophenol involves its interaction with various molecular targets and pathways. The tellurium atom in this compound can form strong bonds with metals, making it an effective ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
Tellurophenol is part of a broader class of compounds known as chalcogenophenols, which include thiophenol (sulfur analogue) and selenophenol (selenium analogue). Compared to these compounds, this compound exhibits unique properties due to the larger atomic size and lower electronegativity of tellurium:
Propriétés
Formule moléculaire |
C6H5Te |
|---|---|
Poids moléculaire |
204.7 g/mol |
InChI |
InChI=1S/C6H5Te/c7-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
GXRNGPKSLFIQGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Te] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




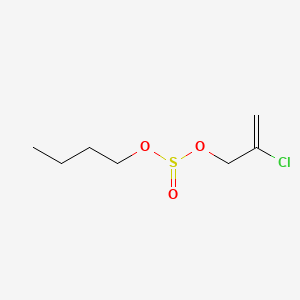
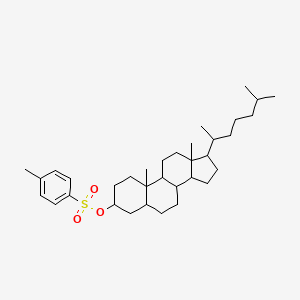
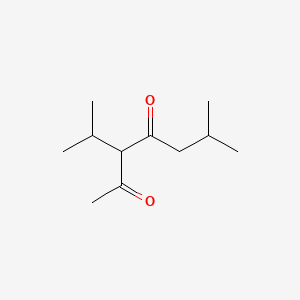
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)
![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)
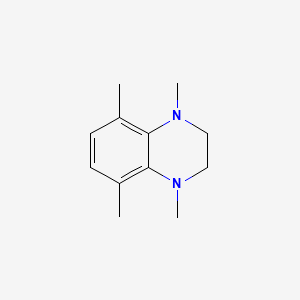
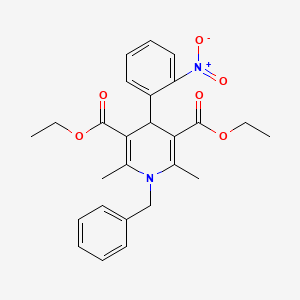

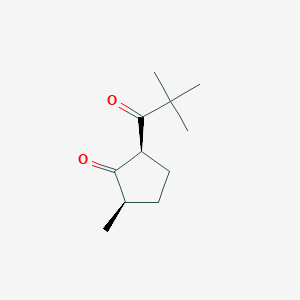

![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)

